

Geochemical occurrence of antimony and its relation to antimonates

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An In-depth Technical Guide on the Geochemical Occurrence of Antimony and its Relation to Antimonates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony (Sb), a metalloid of significant toxicological concern, has garnered increasing attention due to its expanding industrial use and subsequent environmental release.^{[1][2]} Its mobility, bioavailability, and toxicity are intrinsically linked to its chemical speciation, which is governed by complex biogeochemical processes. This guide provides a comprehensive overview of the geochemical occurrence of antimony, detailing its natural abundance, primary mineral forms, and the environmental pathways that lead to the formation of secondary minerals, with a particular focus on antimonates. Detailed experimental protocols for the analysis of antimony in geological matrices are provided, alongside quantitative data to support researchers in the fields of environmental science, geochemistry, and toxicology. Furthermore, this document elucidates the critical relationship between the geochemical behavior of antimony and the formation of antimonate species, which dictates its ultimate fate and transport in the environment.

Geochemical Occurrence of Antimony

Antimony is a relatively rare element in the Earth's crust, with an estimated abundance ranging from 0.2 to 0.5 parts per million (ppm).^{[3][4]} Despite its low overall concentration, it is found in

over 100 different mineral species.[3] Antimony is classified as a chalcophile element, meaning it has an affinity for sulfur and is often found in association with sulfide ores of other heavy metals like lead, copper, and silver.[5]

Primary Antimony Minerals

The predominant primary ore mineral of antimony is stibnite (Sb_2S_3), a sulfide mineral.[3] Other significant primary antimony-bearing minerals include:

- Jamesonite ($\text{Pb}_4\text{FeSb}_6\text{S}_{14}$)
- Tetrahedrite ($(\text{Cu},\text{Fe})_{12}\text{Sb}_4\text{S}_{13}$)
- Boulangerite ($\text{Pb}_5\text{Sb}_4\text{S}_{11}$)
- Pyrargyrite (Ag_3SbS_3)

These minerals are typically found in hydrothermal vein deposits, which are formed from the precipitation of minerals from hot, aqueous fluids circulating through fractures in rocks.[6] The formation of these primary antimony minerals often occurs at low to medium temperatures.

Geological Environments of Antimony Occurrence

Antimony deposits are most commonly associated with the following geological environments:

- Epithermal Veins: These are shallow hydrothermal deposits formed at relatively low temperatures and pressures. Stibnite is a characteristic mineral of these deposits.
- Hot Spring Deposits: Antimony can be transported in geothermal fluids and deposited near the surface in hot spring environments.
- Replacement Deposits: In these deposits, antimony-bearing fluids have replaced pre-existing rocks, often carbonates, leading to the formation of antimony ores.
- Association with Gold Mineralization: A notable association exists between antimony and gold, with stibnite often occurring in gold-bearing quartz veins.[4]

The Relationship between Antimony and Antimonates

The connection between the geochemical occurrence of antimony and the formation of antimonates is primarily a result of the weathering and oxidation of primary antimony sulfide minerals. Antimonates are compounds that contain antimony in the +5 oxidation state (Sb(V)) combined with oxygen and one or more metallic elements.

Oxidation of Primary Antimony Minerals

When primary antimony minerals, particularly stibnite, are exposed to oxidizing conditions at or near the Earth's surface, they undergo chemical weathering. This process involves the oxidation of sulfide (S^{2-}) to sulfate (SO_4^{2-}) and the oxidation of trivalent antimony (Sb(III)) to the more stable pentavalent state (Sb(V)).

The overall oxidation of stibnite can be represented by the following reaction:



The resulting $Sb(OH)_3$ (antimonous acid) is then further oxidized to form $Sb(OH)_6^-$ (antimonate) in aqueous solutions.^[6]

Formation of Secondary Antimonate Minerals

In the presence of various cations in the surrounding geological environment, the dissolved antimonate species can precipitate to form a variety of secondary antimonate minerals. These minerals are often found in the oxidized zones (gossans) of antimony deposits. Common antimonate minerals include:

- Stibiconite ($Sb^{3+}Sb^{5+}_2O_6(OH)$)
- Bindheimite ($Pb_2Sb_2O_7$)
- Tripuhyite ($FeSbO_4$)^[6]
- Romeite Group Minerals (e.g., $Ca_2Sb_2O_7$)

The formation of these secondary minerals is a critical process in controlling the mobility and bioavailability of antimony in the environment. While primary sulfide minerals are relatively insoluble, the oxidation process can release antimony into solution. The subsequent precipitation of antimonate minerals can then act to immobilize the antimony, reducing its potential for transport in groundwater and uptake by organisms.

Quantitative Data on Antimony Occurrence

The concentration of antimony varies significantly depending on the geological setting. The following tables summarize typical antimony concentrations in various geological materials.

Table 1: Abundance of Antimony in Different Geological Reservoirs

Geological Reservoir	Typical Antimony Concentration (ppm)	Reference(s)
Upper Continental Crust	0.2 - 0.5	[3] [4]
Igneous Rocks	0.1 - 1	[5]
Sedimentary Rocks	Enriched relative to igneous rocks	[7]
Soils (uncontaminated)	< 1	[8]
Antimony Ores	50,000 - 650,000 (5% - 65%)	[9]

Table 2: Common Antimony and Antimonate Minerals

Mineral	Chemical Formula	Antimony Oxidation State(s)
Primary Minerals		
Stibnite	Sb_2S_3	+3
Jamesonite	$\text{Pb}_4\text{FeSb}_6\text{S}_{14}$	+3
Tetrahedrite	$(\text{Cu,Fe})_{12}\text{Sb}_4\text{S}_{13}$	+3
Secondary (Antimonate) Minerals		
Stibiconite	$\text{Sb}^{3+}\text{Sb}^{5+}_2\text{O}_6(\text{OH})$	+3, +5
Bindheimite	$\text{Pb}_2\text{Sb}_2\text{O}_7$	+5
Tripuyhyite	FeSbO_4	+5
Romeite	$(\text{Ca,Na,Fe,Mn})_2(\text{Sb,Ti})_2\text{O}_6(\text{O,O,H,F})$	+5

Experimental Protocols for Antimony Analysis

Accurate quantification and speciation of antimony in geological samples are crucial for understanding its geochemical behavior. Below are detailed methodologies for key analytical techniques.

Total Antimony Determination by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This protocol outlines the acid digestion of a solid geological sample for the determination of total antimony concentration.

Instrumentation:

- Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
- Microwave digestion system

Reagents:

- Nitric acid (HNO₃), trace metal grade
- Hydrochloric acid (HCl), trace metal grade
- Hydrofluoric acid (HF), trace metal grade
- Perchloric acid (HClO₄), trace metal grade
- Deionized water (18.2 MΩ·cm)
- Antimony standard solutions for calibration

Procedure:

- **Sample Preparation:** Homogenize the geological sample (e.g., soil, sediment, rock) by grinding to a fine powder (< 75 μm).
- **Digestion:** a. Accurately weigh approximately 0.1 g of the powdered sample into a clean microwave digestion vessel. b. Add 3 mL of concentrated HNO₃, 1 mL of concentrated HCl, and 2 mL of concentrated HF to the vessel. c. If the sample has a high organic matter content, add 1 mL of HClO₄. d. Seal the vessels and place them in the microwave digestion system. e. Ramp the temperature to 180°C over 15 minutes and hold for 30 minutes. f. Allow the vessels to cool to room temperature before opening in a fume hood.
- **Evaporation and Re-dissolution:** a. Open the vessels and place them on a hot plate at 120°C to evaporate the acids to near dryness. b. Add 5 mL of 2% HNO₃ to the residue and gently heat to dissolve the remaining solids.
- **Sample Dilution and Analysis:** a. Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with 2% HNO₃. b. Analyze the diluted sample solution for antimony using ICP-MS. Prepare a calibration curve using a series of antimony standard solutions. c. Include procedural blanks and certified reference materials for quality control.

Sequential Extraction for Antimony Speciation in Soils and Sediments

This method provides information on the distribution of antimony among different geochemical fractions, offering insights into its mobility and bioavailability. The following is a commonly used five-step sequential extraction procedure.[\[10\]](#)[\[11\]](#)

Instrumentation:

- Centrifuge
- Shaker
- ICP-MS or ICP-AES

Reagents:

- Step 1 (Exchangeable fraction): 1 M Magnesium chloride (MgCl_2) at pH 7.0
- Step 2 (Carbonate-bound fraction): 1 M Sodium acetate (NaOAc) adjusted to pH 5.0 with acetic acid
- Step 3 (Fe-Mn oxide-bound fraction): 0.04 M Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) in 25% (v/v) acetic acid
- Step 4 (Organic matter-bound fraction): 30% Hydrogen peroxide (H_2O_2), 0.02 M HNO_3 , and 3.2 M Ammonium acetate (NH_4OAc) in 20% (v/v) HNO_3
- Step 5 (Residual fraction): Acid digestion as described in section 4.1.

Procedure:

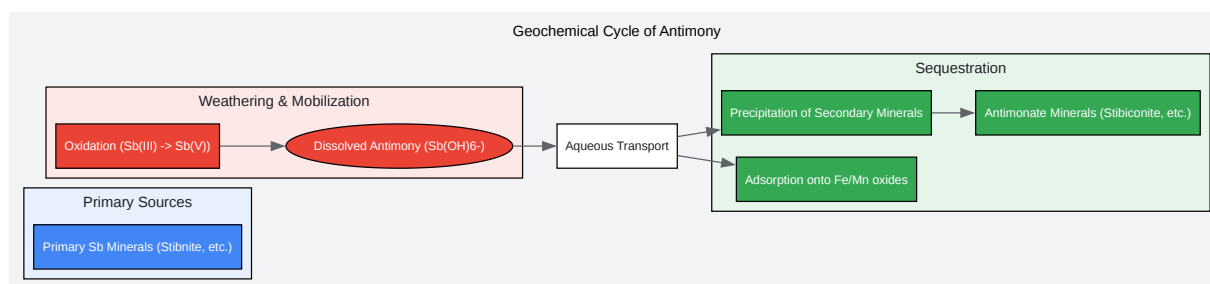
- Step 1: Exchangeable Fraction a. To 1 g of the sample in a centrifuge tube, add 8 mL of 1 M MgCl_2 . b. Shake continuously for 1 hour at room temperature. c. Centrifuge at 3000 rpm for 20 minutes. d. Decant the supernatant for analysis. e. Wash the residue with 8 mL of deionized water, centrifuge, and discard the supernatant.
- Step 2: Carbonate-bound Fraction a. To the residue from Step 1, add 8 mL of 1 M NaOAc (pH 5.0). b. Shake for 5 hours at room temperature. c. Repeat steps 1c and 1d.

- Step 3: Fe-Mn Oxide-bound Fraction a. To the residue from Step 2, add 20 mL of 0.04 M $\text{NH}_2\text{OH}\cdot\text{HCl}$ in 25% acetic acid. b. Shake for 6 hours at 96°C in a water bath. c. Repeat steps 1c and 1d.
- Step 4: Organic Matter-bound Fraction a. To the residue from Step 3, add 3 mL of 0.02 M HNO_3 and 5 mL of 30% H_2O_2 . Heat to 85°C for 2 hours. b. Add another 3 mL of 30% H_2O_2 and heat to 85°C for 3 hours. c. After cooling, add 5 mL of 3.2 M NH_4OAc in 20% HNO_3 and shake for 30 minutes. d. Repeat steps 1c and 1d.
- Step 5: Residual Fraction a. The remaining residue is digested using the protocol in section 4.1 to determine the antimony content in the residual fraction.

The antimony concentration in each supernatant is determined by ICP-MS or ICP-AES.

Visualizing the Geochemical Cycle of Antimony

The following diagram illustrates the key pathways in the geochemical cycling of antimony, from its primary sources to the formation of secondary minerals, including antimonates.



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Caption: Geochemical cycle of antimony.

Conclusion

The geochemical occurrence of antimony is characterized by its presence in sulfide minerals within specific geological settings. The transformation of these primary minerals through oxidative weathering is the fundamental link to the formation of antimonates. These secondary minerals play a crucial role in controlling the environmental fate of antimony. For researchers, particularly in the field of drug development where heavy metal contamination is a critical concern, a thorough understanding of these geochemical processes is essential for assessing potential risks and developing mitigation strategies. The analytical protocols provided herein offer a robust framework for the accurate determination of antimony in relevant matrices, thereby supporting informed decision-making in both environmental and pharmaceutical contexts.

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